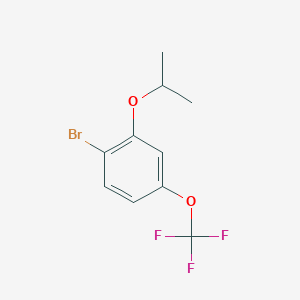
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzyl ether linkage on a methylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-methylbenzene and 2-methoxybenzyl alcohol.
Reaction Conditions: The key step involves the formation of the benzyl ether linkage. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 2-methoxybenzyl alcohol reacts with the fluorine-substituted aromatic ring in the presence of a suitable base and solvent.
Catalysts and Reagents: Common reagents used in this synthesis include potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluorine atom.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学研究应用
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The methoxy and benzyl ether groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Fluoro-2-methoxybenzyl alcohol: This compound shares the fluorine and methoxy groups but lacks the benzyl ether linkage.
4-Methoxyphenylboronic acid: Contains a methoxy group and an aromatic ring but differs in the presence of a boronic acid group instead of a fluorine atom.
4-Fluorophenylboronic acid: Similar in having a fluorine atom on the aromatic ring but contains a boronic acid group.
Uniqueness
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups, along with the benzyl ether linkage, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H15FO2 |
|---|---|
分子量 |
246.28 g/mol |
IUPAC 名称 |
4-fluoro-2-[(2-methoxyphenyl)methoxy]-1-methylbenzene |
InChI |
InChI=1S/C15H15FO2/c1-11-7-8-13(16)9-15(11)18-10-12-5-3-4-6-14(12)17-2/h3-9H,10H2,1-2H3 |
InChI 键 |
CBARBQXMVDUSHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)OCC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


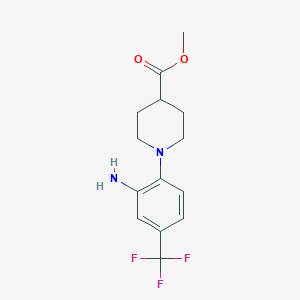


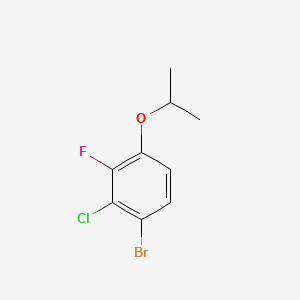
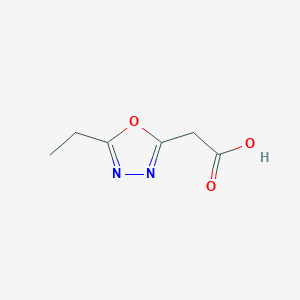
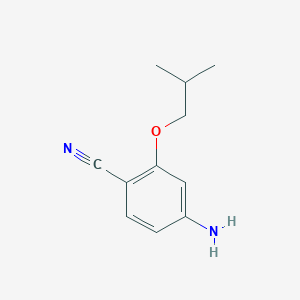

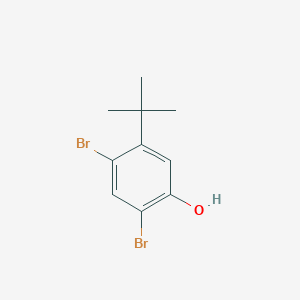
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)




